2-Chloro-3-ethyl-7-methoxyquinoline
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Overview
Description
2-Chloro-3-ethyl-7-methoxyquinoline is an organic compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-Chloro-3-ethyl-7-methoxyquinoline typically involves the cyclization of aniline derivatives with aldehydes or ketones, followed by chlorination and alkylation reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimized reaction conditions and large-scale equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-Chloro-3-ethyl-7-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically employing reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
2-Chloro-3-ethyl-7-methoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethyl-7-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context. For example, in medicinal chemistry, it might inhibit a particular enzyme involved in disease progression, while in materials science, it could interact with other molecules to form stable complexes .
Comparison with Similar Compounds
2-Chloro-3-ethyl-7-methoxyquinoline can be compared with other similar compounds, such as:
2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline: This compound has an additional chlorine atom, which can affect its reactivity and biological activity.
2-Chloro-3-chloromethyl-7-methoxyquinoline:
2-Chloro-6-methoxyquinoline: This compound lacks the ethyl group, which can result in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-3-ethyl-7-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-3-8-6-9-4-5-10(15-2)7-11(9)14-12(8)13/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENAQQALKXXNEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653616 |
Source
|
Record name | 2-Chloro-3-ethyl-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132118-50-4 |
Source
|
Record name | Quinoline, 2-chloro-3-ethyl-7-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132118-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-ethyl-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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